2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid
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Overview
Description
2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid is a chemical compound belonging to the class of imidazo[1,2-a]pyrimidines, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). One common approach is the reaction of appropriate precursors such as amines, aldehydes, and ketones under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine core[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions to achieve high yields and purity. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions can be performed using halogens and alkenes.
Major Products Formed: The reactions can yield various derivatives of the compound, including hydroxylated, halogenated, and alkylated versions, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its imidazo[1,2-a]pyrimidine core is valuable in the development of new chemical entities.
Biology: In biological research, the compound has been studied for its potential antimicrobial and antiviral properties. It can be used to develop new drugs targeting various pathogens.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new therapeutic agents. Its derivatives have been investigated for their potential use in treating diseases such as cancer and inflammatory disorders.
Industry: In the materials industry, the compound can be used in the development of advanced materials with unique properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines
Imidazole derivatives
Pyrimidines
Uniqueness: 2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid is unique due to its specific structural features, such as the presence of the oxo group and the acetic acid moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c12-6(13)3-5-4-11-2-1-9-8(11)10-7(5)14/h1-2,5H,3-4H2,(H,12,13)(H,9,10,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVGAZWYIJMPMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=NC=CN21)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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